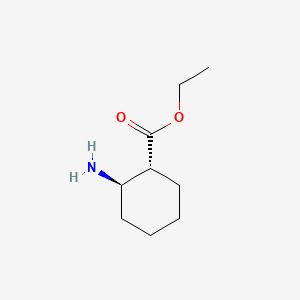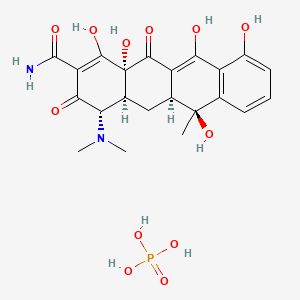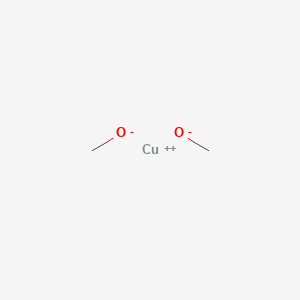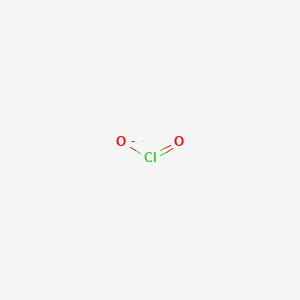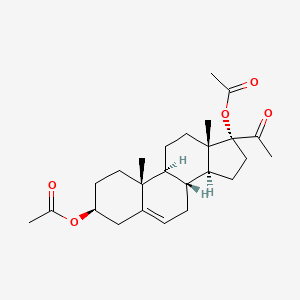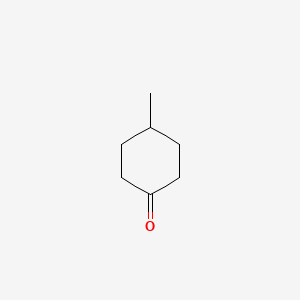
Unii-4HP6pkt3H2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-4HP6pkt3H2, also known by its CAS number 14874-24-9, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The molecular formula of this compound is C6H26CdN6O2.
Analyse Chemischer Reaktionen
Unii-4HP6pkt3H2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced .
Wissenschaftliche Forschungsanwendungen
Unii-4HP6pkt3H2 has several scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be used in research related to its biological activity and potential therapeutic applications. In industry, it could be utilized in the production of specialized materials or as a component in specific manufacturing processes .
Wirkmechanismus
The mechanism of action of Unii-4HP6pkt3H2 involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in the observed effects .
Vergleich Mit ähnlichen Verbindungen
Unii-4HP6pkt3H2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with comparable molecular structures or functional groups. For instance, compounds with similar cadmium-based structures or those used in similar industrial applications can be considered for comparison. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
Eigenschaften
CAS-Nummer |
14874-24-9 |
|---|---|
Molekularformel |
C6H26CdN6O2 |
Molekulargewicht |
326.72 g/mol |
IUPAC-Name |
cadmium(2+);ethane-1,2-diamine;dihydroxide |
InChI |
InChI=1S/3C2H8N2.Cd.2H2O/c3*3-1-2-4;;;/h3*1-4H2;;2*1H2/q;;;+2;;/p-2 |
InChI-Schlüssel |
UUTMDSIHDWLDSM-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.[OH-].[OH-].[Cd+2] |
Synonyme |
tris(ethylenediamine)cadmium dihydroxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



